molecular formula C7H8O2S B1269054 Methyl 5-methylthiophene-2-carboxylate CAS No. 19432-69-0

Methyl 5-methylthiophene-2-carboxylate

Cat. No. B1269054
Key on ui cas rn: 19432-69-0
M. Wt: 156.2 g/mol
InChI Key: NEPZGUGQLAOODR-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

To a solution of 5-methylthiophene-2-carboxylic acid (F-1) (14.0 g, 0.1 mol) in MeOH (250 mL) was added concentrated H2SO4 (2.0 mL). The reaction mixture was stirred under reflux for 60 h. The solvent was removed in vacuo. Ethyl acetate was added to dilute the reaction mixture. Then the organic solution was washed with a saturated aqueous Na2CO3 solution, and dried over Na2SO4. The solvent was removed to afford the title compound (13.4 g).
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.OS(O)(=O)=O.[CH3:15]O>>[CH3:1][C:2]1[S:6][C:5]([C:7]([O:9][CH3:15])=[O:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
CC1=CC=C(S1)C(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 60 h
Duration
60 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
ADDITION
Type
ADDITION
Details
to dilute the reaction mixture
WASH
Type
WASH
Details
Then the organic solution was washed with a saturated aqueous Na2CO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(S1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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